molecular formula C18H16F3N3O5S B11030714 Methyl 5-methyl-2-[({5-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl}carbonyl)amino]-1,3-thiazole-4-carboxylate

Methyl 5-methyl-2-[({5-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl}carbonyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B11030714
M. Wt: 443.4 g/mol
InChI Key: RSCBIVRDCDLGKT-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-[({5-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl}carbonyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that combines a thiazole ring, a pyrrolidine ring, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-2-[({5-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl}carbonyl)amino]-1,3-thiazole-4-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-[({5-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl}carbonyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the thiazole ring or the pyrrolidine ring, leading to the formation of sulfoxides or N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or N-oxides, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, Methyl 5-methyl-2-[({5-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl}carbonyl)amino]-1,3-thiazole-4-carboxylate can be used as a probe to study enzyme interactions and protein-ligand binding due to its potential bioactivity.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism by which Methyl 5-methyl-2-[({5-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl}carbonyl)amino]-1,3-thiazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-methyl-2-[({5-oxo-1-[3-(methoxy)phenyl]pyrrolidin-3-yl}carbonyl)amino]-1,3-thiazole-4-carboxylate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    Methyl 5-methyl-2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]-1,3-thiazole-4-carboxylate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in Methyl 5-methyl-2-[({5-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl}carbonyl)amino]-1,3-thiazole-4-carboxylate imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.

Properties

Molecular Formula

C18H16F3N3O5S

Molecular Weight

443.4 g/mol

IUPAC Name

methyl 5-methyl-2-[[5-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H16F3N3O5S/c1-9-14(16(27)28-2)22-17(30-9)23-15(26)10-6-13(25)24(8-10)11-4-3-5-12(7-11)29-18(19,20)21/h3-5,7,10H,6,8H2,1-2H3,(H,22,23,26)

InChI Key

RSCBIVRDCDLGKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC(F)(F)F)C(=O)OC

Origin of Product

United States

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